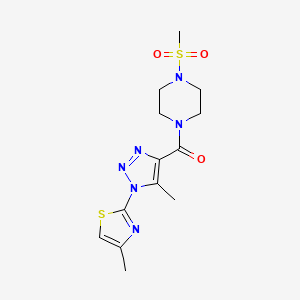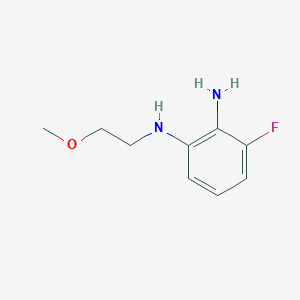
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine, also known as FMeEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMeEDA is a derivative of benzene-1,2-diamine that contains a fluorine atom and a 2-methoxyethyl group.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound may also induce apoptosis by activating the p53 tumor suppressor gene.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, this compound also has some limitations for lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, this compound is not water-soluble, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine. One area of research is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential use of this compound in combination with other drugs to enhance its anticancer activity. Another area of research is the investigation of this compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent antiproliferative activity against cancer cells and has been shown to induce apoptosis. However, this compound also has some limitations for lab experiments, such as its toxicity and low solubility. Future research on this compound is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can be achieved through a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxyethylamine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then reacted with diethyl oxalate to form the desired product, this compound.
Applications De Recherche Scientifique
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-5-12-8-4-2-3-7(10)9(8)11/h2-4,12H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNSTHSVLGCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

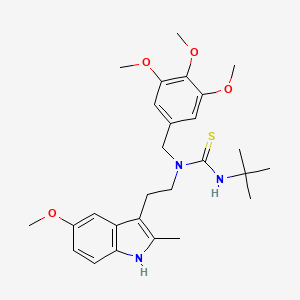
![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)
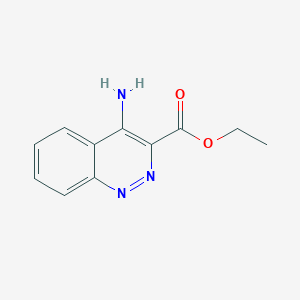
![4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2557725.png)
![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)
![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)
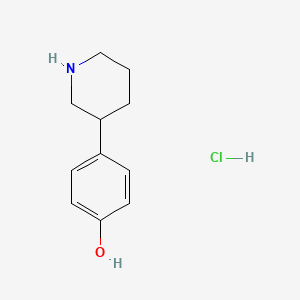
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)

